molecular formula C11H24O6Si B046753 2-(Trimethylsilyl)ethyl beta-galactopyranoside CAS No. 117252-95-6

2-(Trimethylsilyl)ethyl beta-galactopyranoside

Cat. No. B046753
M. Wt: 280.39 g/mol
InChI Key: UZUSRQONJTXSJN-ZKKRXERASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)ethyl beta-galactopyranoside, commonly known as TMS-Gal, is a chemical compound used in scientific research as a glycosylation reagent. It is a silylated derivative of D-galactose, a monosaccharide that is commonly found in many biological systems. TMS-Gal is used to selectively modify carbohydrates in complex mixtures, making it an important tool in glycobiology research.

Mechanism Of Action

TMS-Gal works by selectively modifying carbohydrates in biological systems. It is able to do this because it is a silylated derivative of D-galactose, which is a monosaccharide commonly found in many biological systems. TMS-Gal reacts with the hydroxyl groups on carbohydrates, forming a covalent bond that selectively modifies the carbohydrate.

Biochemical And Physiological Effects

TMS-Gal has no known biochemical or physiological effects on its own. It is used solely as a research tool to selectively modify carbohydrates in biological systems.

Advantages And Limitations For Lab Experiments

One advantage of using TMS-Gal is its selectivity in modifying carbohydrates. This allows researchers to study the role of specific carbohydrates in biological processes. However, one limitation is that TMS-Gal can only modify carbohydrates that contain a free hydroxyl group, which limits its use in certain biological systems.

Future Directions

There are several future directions for the use of TMS-Gal in scientific research. One direction is the development of new glycosylation reagents that are more selective and efficient than TMS-Gal. Another direction is the use of TMS-Gal in the development of new therapeutics for diseases that involve carbohydrate-mediated processes, such as cancer and autoimmune disorders. Additionally, TMS-Gal could be used in the development of new diagnostic tools for the detection of carbohydrate-based biomarkers.

Synthesis Methods

TMS-Gal can be synthesized using a two-step process. First, D-galactose is converted to the corresponding galactosyl trichloroacetimidate using a Lewis acid catalyst. This intermediate is then reacted with trimethylsilyl ethylene to form TMS-Gal.

Scientific Research Applications

TMS-Gal is used in a variety of scientific research applications, particularly in the field of glycobiology. It is commonly used to selectively modify carbohydrates in complex mixtures, such as glycoproteins and glycolipids. This allows researchers to study the role of carbohydrates in biological processes, such as cell signaling and immune response.

properties

CAS RN

117252-95-6

Product Name

2-(Trimethylsilyl)ethyl beta-galactopyranoside

Molecular Formula

C11H24O6Si

Molecular Weight

280.39 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxane-3,4,5-triol

InChI

InChI=1S/C11H24O6Si/c1-18(2,3)5-4-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,4-6H2,1-3H3/t7-,8+,9+,10-,11-/m1/s1

InChI Key

UZUSRQONJTXSJN-ZKKRXERASA-N

Isomeric SMILES

C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

SMILES

C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O

Other CAS RN

117252-95-6

synonyms

2-(trimethylsilyl)ethyl beta-galactopyranoside
TMSE-Gal

Origin of Product

United States

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